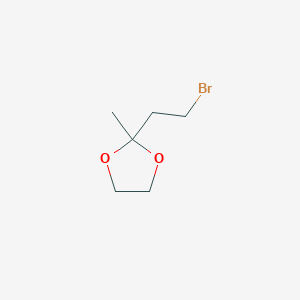

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLPRRVCSGZARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473102 | |

| Record name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37865-96-6 | |

| Record name | 2-(2-bromoethyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

CAS Number: 37865-96-6

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, a key building block in organic synthesis, with a particular focus on its application in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a versatile bifunctional molecule. The dioxolane moiety serves as a protecting group for a methyl ketone, while the bromoethyl group provides a reactive site for nucleophilic substitution. This unique combination makes it a valuable synthon, particularly as a methyl vinyl ketone equivalent in Michael additions and other carbon-carbon bond-forming reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37865-96-6 | [2][3][4] |

| Molecular Formula | C₆H₁₁BrO₂ | [2][4] |

| Molecular Weight | 195.06 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 55-60 °C at reduced pressure | [5] |

| Purity | >95.0% (GC) | [3] |

Synthesis and Experimental Protocols

There are two primary synthetic routes for the preparation of this compound. Both methods offer good yields and are scalable for laboratory and potential pilot-plant production.

Synthesis from Methyl Vinyl Ketone and Ethylene Glycol

This method involves the reaction of methyl vinyl ketone with an excess of ethylene glycol saturated with hydrogen bromide. The reaction proceeds via a conjugate addition of bromide followed by ketalization.

Experimental Protocol:

-

A solution of ethylene glycol (210 mL) is saturated with anhydrous hydrogen bromide gas at 0 °C.

-

Methyl vinyl ketone (118 mL) is added dropwise to the cold, saturated solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The mixture is then extracted four times with pentane.

-

The combined pentane layers are washed with a 5% sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation to yield this compound as a clear oil.[5]

Table 2: Quantitative Data for Synthesis from Methyl Vinyl Ketone

| Parameter | Value | Reference |

| Yield | 67 g (from 118 mL MVK) | [5] |

| Boiling Point (Purified) | 55-60 °C | [5] |

Synthesis from 2-Methyl-1,3-dioxolane-2-ethanol

This two-step synthesis begins with the preparation of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol, followed by bromination.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

-

4-hydroxy-2-butanone and ethylene glycol are reacted in the presence of a weak acid catalyst in ethyl acetate.

-

The reaction mixture is worked up to isolate 2-Methyl-1,3-dioxolane-2-ethanol. An isolated yield of 90% has been reported for this step.[1]

Step 2: Bromination

-

Dibromotriphenylphosphorane is prepared in situ by the titration of triphenylphosphine with bromine at a low temperature (ice-ethanol bath).

-

2-Methyl-1,3-dioxolane-2-ethanol is then reacted with the in situ generated dibromotriphenylphosphorane.

-

The reaction mixture is worked up to yield this compound. An isolated yield of 75% has been reported for this step.[1]

Table 3: Quantitative Data for Synthesis from 2-Methyl-1,3-dioxolane-2-ethanol

| Parameter | Value | Reference |

| Yield (Step 1) | 90% | [1] |

| Yield (Step 2) | 75% | [1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Predicted δ (ppm): ~3.9 (m, 4H, OCH₂CH₂O), ~3.4 (t, 2H, CH₂Br), ~2.2 (t, 2H, CH₂), ~1.3 (s, 3H, CH₃) |

| ¹³C NMR | Predicted δ (ppm): ~109 (C(CH₃)O₂), ~64 (OCH₂CH₂O), ~40 (CH₂), ~30 (CH₂Br), ~24 (CH₃) |

| IR (Infrared) | Predicted ν (cm⁻¹): ~2980-2880 (C-H stretch), ~1150-1050 (C-O stretch), ~650 (C-Br stretch) |

| MS (Mass Spec.) | Predicted m/z: 194/196 ([M]⁺), 179/181 ([M-CH₃]⁺), 115 ([M-Br]⁺), 87 ([M-CH₂CH₂Br]⁺) |

Applications in Drug Development

The primary application of this compound in drug development stems from its role as a versatile building block, particularly in the synthesis of oncology therapeutics.

Role in the Synthesis of EGFR Inhibitors

This compound is a precursor for the introduction of a protected β-ketoethyl side chain, a common structural motif in certain kinase inhibitors. Its utility as a methyl vinyl ketone equivalent allows for its use in Michael addition reactions, which are fundamental in the synthesis of various pharmacologically active molecules. While direct synthetic routes for prominent EGFR inhibitors like gefitinib and erlotinib using this specific starting material are not widely published, its application can be conceptualized in the synthesis of analogues or novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).

Workflow: Conceptual Synthesis of an EGFR Inhibitor Precursor

Caption: Conceptual workflow for utilizing the Grignard reagent of the title compound.

The EGFR Signaling Pathway

Understanding the target pathway is crucial for drug development. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Diagram: Simplified EGFR Signaling Pathway

Caption: Overview of the EGFR signaling cascade leading to gene transcription.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility as a protected keto-electrophile makes it particularly relevant to the synthesis of complex molecules, including potential drug candidates targeting pathways such as the EGFR signaling cascade. The synthetic routes outlined in this guide are robust and provide a solid foundation for its laboratory-scale preparation. Further exploration of its application in the synthesis of novel kinase inhibitors and other biologically active compounds is a promising area for future research and development.

References

An In-depth Technical Guide to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, a versatile intermediate in organic synthesis. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Properties

This compound, with the CAS number 37865-96-6, is a halogenated cyclic ketal. Its structure features a 1,3-dioxolane ring, which serves as a protecting group for a ketone functionality, and a bromoethyl group that provides a reactive site for nucleophilic substitution and organometallic reagent formation.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.06 g/mol | [1] |

| Boiling Point | 74 °C at 14 mmHg | [2] |

| Density | Approximately 1.4 g/cm³ | [2] |

| Refractive Index | Approximately 1.465 | [2] |

Synthesis of this compound

There are two primary synthetic routes to this compound.

Method 1: From Methyl Vinyl Ketone

This method involves the reaction of methyl vinyl ketone with ethylene glycol in the presence of hydrogen bromide. The HBr acts as both a reagent and a catalyst for the ketalization reaction.

Experimental Protocol: Synthesis from Methyl Vinyl Ketone (Adapted from a similar procedure)

Materials:

-

Methyl vinyl ketone

-

Ethylene glycol

-

Hydrogen bromide (gas or saturated solution)

-

Pentane

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Cool a saturated solution of hydrogen bromide in ethylene glycol in an ice bath.

-

Slowly add methyl vinyl ketone to the cold solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the mixture with pentane.

-

Combine the organic extracts and wash with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a clear oil.

Method 2: Bromination of 2-Methyl-1,3-dioxolane-2-ethanol

This two-step synthesis begins with the preparation of 2-methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol. The resulting alcohol is then brominated to yield the final product.

Experimental Protocol: Bromination of 2-Methyl-1,3-dioxolane-2-ethanol

Materials:

-

2-Methyl-1,3-dioxolane-2-ethanol

-

Triphenylphosphine

-

Bromine

-

Anhydrous solvent (e.g., dichloromethane)

-

Ice-ethanol bath

Procedure:

-

Dissolve triphenylphosphine in an anhydrous solvent and cool the solution in an ice-ethanol bath.

-

Slowly add bromine to the solution to form the dibromotriphenylphosphorane reagent in situ.

-

Add 2-Methyl-1,3-dioxolane-2-ethanol to the reaction mixture.

-

Allow the reaction to proceed to completion.

-

Work-up the reaction mixture to isolate the crude product.

-

Purify the product by chromatography or distillation.

Spectroscopic Characterization

Reference Spectroscopic Data for 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[3][4]dioxolane: [5]

-

¹H NMR (300 MHz, CDCl₃, δ, ppm): 1.52 (3H, s, Me-2), 1.79 (6H, s, 2Me-1'), 4.05 (4H, br s, H-4, H-5).

-

¹³C NMR (75 MHz, CDCl₃, δ, ppm): 20.52 (Me-2), 29.51 (C-2', Me-1'), 65.93 (C-4, C-5), 69.99 (C-1'), 111.92 (C-2).

-

IR (neat, ν, cm⁻¹): 1161, 1093, 1045, 951 (C-O-C), 649 (C-Br).[5]

Reference Spectroscopic Data for 2-(2-Bromoethyl)-1,3-dioxolane: [4]

-

¹H NMR (500 MHz, CDCl₃, δ, ppm): 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H).

-

¹³C NMR (126 MHz, CDCl₃, δ, ppm): 27.14, 36.97, 64.78 (2C), 102.34.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the bromoethyl group and the stability of the dioxolane ring.

Nucleophilic Substitution

The bromine atom is a good leaving group, making the terminal carbon of the ethyl chain susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 2-(2-Bromoethyl)-1,3-dioxolane(18742-02-4) 1H NMR spectrum [chemicalbook.com]

- 4. 2-(2-Bromoethyl)-1,3-dioxane(33884-43-4) 1H NMR [m.chemicalbook.com]

- 5. 2-(2-Bromoethyl)-1,3-dioxolane(18742-02-4) IR Spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

In-Depth Technical Guide on the Molecular Weight of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight of the chemical compound 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. The information is presented to be a ready reference for laboratory and research applications.

Core Data Presentation

The molecular weight of a compound is a fundamental physical property, crucial for a wide range of experimental procedures, including stoichiometry calculations, solution preparation, and analytical characterization. The molecular weight is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula for this compound is C6H11BrO2.[1][2][3] The constituent elements are Carbon (C), Hydrogen (H), Bromine (Br), and Oxygen (O).

The table below summarizes the atomic weights of these elements and the calculated molecular weight of the compound.

| Element (Symbol) | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon (C) | 6 | ~12.011 | ~72.066 |

| Hydrogen (H) | 11 | ~1.008[4][5][6][7] | ~11.088 |

| Bromine (Br) | 1 | ~79.904[8][9][10][11] | ~79.904 |

| Oxygen (O) | 2 | ~15.999[12][13] | ~31.998 |

| Total Molecular Weight | ~195.056 |

Note: Atomic weights are based on isotopic compositions and may have slight variations. The values presented here are standard accepted values for general laboratory use.

Methodology for Molecular Weight Calculation

The molecular weight was calculated using the following standard protocol:

-

Determination of the Molecular Formula: The molecular formula, C6H11BrO2, was obtained from established chemical databases.[1][2][3]

-

Compilation of Atomic Weights: The standard atomic weight for each constituent element was sourced from the IUPAC Commission on Isotopic Abundances and Atomic Weights and other reliable chemical information sources.

-

Calculation: The number of atoms of each element in the molecular formula was multiplied by its respective atomic weight. The sum of these products yields the molecular weight of the compound.

-

(6 × 12.011) + (11 × 1.008) + (1 × 79.904) + (2 × 15.999) = 195.056 amu

-

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight of the specified compound.

Caption: Workflow for Molecular Weight Calculation.

It is important to note that while this document provides the core data regarding the molecular weight of this compound, a comprehensive technical guide or whitepaper would typically include experimental data such as mass spectrometry results for confirmation, which are beyond the scope of this fundamental data sheet. The request for detailed experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. byjus.com [byjus.com]

- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 20. Oxygen, atomic [webbook.nist.gov]

- 21. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane synthesis from methyl vinyl ketone

An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from Methyl Vinyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from methyl vinyl ketone. This compound serves as a valuable intermediate in organic synthesis, particularly as a methyl vinyl ketone equivalent.[1][2][3] This guide details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Methyl vinyl ketone (MVK) is a highly reactive enone used in a variety of organic transformations.[4][5] The synthesis of this compound involves two primary transformations: the protection of the ketone functional group and the hydrobromination of the vinyl group. The protection of the ketone as a 1,3-dioxolane is a common strategy to prevent its participation in subsequent reactions.[6][7] The subsequent addition of hydrogen bromide across the double bond proceeds according to Markovnikov's rule.[8]

Synthetic Strategies

Several methods have been reported for the synthesis of this compound from methyl vinyl ketone. These can be broadly categorized into one-pot and two-step procedures.

One-Pot Syntheses

One-pot procedures offer the advantage of procedural simplicity and time efficiency by combining the ketalization and hydrobromination steps.

-

Method A: HBr in Ethylene Glycol: In this approach, methyl vinyl ketone is added to a solution of ethylene glycol saturated with hydrogen bromide gas.[9]

-

Method B: Aqueous HBr and Ethylene Glycol: This method utilizes aqueous hydrobromic acid (48%) with ethylene glycol.[2]

Two-Step Syntheses

Two-step methods involve the initial formation of the ketal, 2-methyl-2-vinyl-1,3-dioxolane, followed by its hydrobromination.

-

Method C: Bromotrimethylsilane followed by Ethylene Glycol: This improved procedure involves the reaction of methyl vinyl ketone with bromotrimethylsilane, followed by treatment with ethylene glycol and an acid catalyst.[2][3]

-

Method D: Gaseous HBr followed by Diol: In this procedure, anhydrous hydrogen bromide is bubbled through a solution of methyl vinyl ketone, followed by the addition of the diol and an acid catalyst.[10]

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods.

| Method | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| A | Methyl vinyl ketone, Ethylene glycol, HBr (gas) | Ethylene glycol | Dropwise addition to cold, HBr-saturated ethylene glycol, then warm to RT. | Not explicitly stated, but a clear oil was obtained after distillation. | [9] |

| B | Methyl vinyl ketone, Ethylene glycol, 48% aq. HBr | Not specified | Not detailed | 45-58 | [2] |

| C | Methyl vinyl ketone, Bromotrimethylsilane, Ethylene glycol, p-TsOH | Benzene | 0°C to RT for silylation, then azeotropic distillation. | 82 | [2][3] |

| D | Methyl vinyl ketone, HBr (gas), Neopentanediol, Triethyl orthoformate, p-TsOH | Dichloromethane | Bubbling HBr gas, then addition of diol and catalyst at RT. | Not explicitly stated for ethylene glycol, but a similar reaction with 1,3-propanediol gave 65% yield. | [10] |

Experimental Protocols

Method A: Synthesis using HBr in Ethylene Glycol[9]

-

Prepare a cold solution of ethylene glycol (210 mL) saturated with hydrogen bromide gas.

-

To this cold solution, add methyl vinyl ketone (118 mL) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature.

-

Extract the mixture four times with pentane.

-

Combine the organic layers and wash with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent on a rotary evaporator to yield a yellow oil.

-

Purify the crude product by vacuum distillation (bp 55°-60° C) to obtain 67 g of this compound as a clear oil.

Method C: Improved Synthesis using Bromotrimethylsilane[2]

-

To a solution of bromotrimethylsilane (15.8 mL, 120.0 mmol) in benzene (120 mL) at 0°C, add a solution of methyl vinyl ketone (8.3 mL, 100.0 mmol) in benzene (100 mL) dropwise.

-

Stir the resulting mixture at 0°C for 30 minutes and then at room temperature for an additional 60 minutes.

-

To the reaction mixture, add ethylene glycol (8.0 mL, 140.0 mmol) and p-toluenesulfonic acid (500.0 mg).

-

Heat the mixture for azeotropic distillation for 4 hours.

-

After cooling, dilute the reaction mixture with benzene (50 mL).

-

Wash the solution with saturated sodium bicarbonate (2 x 250 mL) and water (1 x 250 mL).

-

Dry the organic layer with magnesium sulfate (MgSO4) and concentrate under reduced pressure to give the crude product.

-

Purification by distillation yields this compound (82% yield).

Visualizations

Overall Synthesis Workflow

Caption: One-pot synthesis of the target compound.

Reaction Mechanism

Caption: Stepwise reaction mechanism.

Conclusion

The synthesis of this compound from methyl vinyl ketone can be achieved through various effective methods. The choice of method may depend on the desired yield, available reagents, and procedural simplicity. The one-pot synthesis using HBr-saturated ethylene glycol is straightforward, while the two-step method utilizing bromotrimethylsilane offers a higher reported yield. This guide provides the necessary technical details to aid researchers and professionals in selecting and executing the most suitable synthetic route for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. fiveable.me [fiveable.me]

- 5. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

IUPAC Name: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

This guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis, with a focus on its chemical properties, synthesis protocols, and applications relevant to researchers and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| CAS Number | 37865-96-6[1][2][3] |

| Molecular Formula | C₆H₁₁BrO₂[1][2][3] |

| Molecular Weight | 195.06 g/mol [2] |

| Boiling Point | 74 °C at 14 mmHg[1] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Refractive Index | 1.465[1] |

| Storage Temperature | Refrigerator[1] |

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of this compound are outlined below.

Method 1: From Methyl Vinyl Ketone and Ethylene Glycol

This procedure involves the reaction of methyl vinyl ketone with a hydrogen bromide saturated solution of ethylene glycol.[4]

Materials:

-

Methyl vinyl ketone

-

Ethylene glycol

-

Hydrogen bromide (gas)

-

Pentane

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a cold, HBr-saturated solution of ethylene glycol (210 mL).

-

Add 118 mL of methyl vinyl ketone dropwise to the cold solution.

-

Allow the solution to warm to room temperature.

-

Extract the reaction mixture four times with pentane.

-

Combine the pentane layers and wash with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent on a rotary evaporator to yield a yellow oil.

-

Purify the oil by vacuum distillation at 55°-60° C to obtain the final product as a clear oil.[4]

Method 2: Bromination of 2-Methyl-1,3-dioxolane-2-ethanol

This two-step synthesis first prepares an intermediate, 2-Methyl-1,3-dioxolane-2-ethanol, which is then brominated.[5]

Step 1: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

-

This intermediate is prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst in ethyl acetate as the solvent.[5] This method yields approximately 90% of the isolated product.[5]

Step 2: Bromination

-

The bromination of 2-Methyl-1,3-dioxolane-2-ethanol is achieved using dibromotriphenylphosphorane.[5]

-

The reagent is prepared in situ by titrating triphenylphosphine with bromine at the temperature of an ice-ethanol bath.[5]

-

This step results in a 75% isolated yield of this compound.[5]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from methyl vinyl ketone.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. It is considered a useful methyl vinyl ketone equivalent.[5] Its applications include the asymmetric synthesis of alcohols and amines. This compound is a reagent for creating asymmetric epoxides from ethylene. Furthermore, it reacts with benzene in the presence of an acid catalyst to produce a mixture of epoxides.

Safety Information

For research purposes only, not for personal or veterinary use.

Hazard Statements:

-

H315: Causes skin irritation.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

An In-Depth Technical Guide to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, a key building block in organic synthesis. This document outlines its chemical structure, physicochemical properties, synthesis protocols, and its role as a versatile reagent.

Chemical Structure and Properties

This compound is a cyclic ketal with the chemical formula C₆H₁₁BrO₂.[1] The presence of the bromoethyl group makes it a valuable alkylating agent, while the dioxolane moiety serves as a protecting group for a ketone functionality. This dual reactivity is pivotal to its application in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 37865-96-6 | [1][2] |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.06 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 74 °C at 14 mmHg | [2] |

| Density | 1.4±0.1 g/cm³ | [2] |

| Refractive Index | 1.465 | [2] |

| SMILES | CC1(OCCO1)CCBr |

Spectroscopic Data

Table 2: Spectroscopic Data for the Analogue 2-(2-Bromoethyl)-1,3-dioxolane (CAS: 18742-02-4)

| Spectrum Type | Key Peaks and Shifts |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H)[4] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 27.14, 36.97, 64.78 (2C), 102.34[4] |

| IR Spectrum | Data not explicitly detailed in search results. |

| Mass Spectrum | Data not explicitly detailed in search results. |

Experimental Protocols for Synthesis

Several synthetic routes for this compound have been reported. The following are detailed protocols for two common methods.

Synthesis from 4-Hydroxy-2-butanone and Ethylene Glycol followed by Bromination

This two-step method involves the initial protection of the ketone functionality of 4-hydroxy-2-butanone, followed by the bromination of the resulting alcohol.

Workflow Diagram: Synthesis via Bromination

Caption: Synthesis of the target compound from 4-hydroxy-2-butanone.

Step 1: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

-

To a solution of 4-hydroxy-2-butanone and ethylene glycol in ethyl acetate, a weak acid catalyst is added.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).

-

The mixture is then worked up by washing with an aqueous bicarbonate solution and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 2-methyl-1,3-dioxolane-2-ethanol.

Step 2: Bromination to this compound

-

Dibromotriphenylphosphorane is prepared in situ by the slow addition of bromine to a solution of triphenylphosphine at a low temperature (e.g., in an ice-ethanol bath).

-

A solution of 2-methyl-1,3-dioxolane-2-ethanol is then added dropwise to the freshly prepared reagent.

-

The reaction is allowed to proceed to completion.

-

The product is isolated through an appropriate workup procedure, which may include extraction and purification by column chromatography, to yield this compound. A 75% isolated yield has been reported for this step.

Direct Synthesis from Methyl Vinyl Ketone

This method provides a more direct route to the target compound.

Synthesis Pathway from Methyl Vinyl Ketone

References

An In-depth Technical Guide to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, a key intermediate in various organic syntheses.

Physical Properties

This compound is a colorless to light yellow, clear liquid. Its primary physical characteristics are summarized below.

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Pressure (mmHg) | Source |

| 74 | 14 | Echemi[1], ChemicalBook[2] |

| 55-60 | Not Specified (Vacuum Distilled) | PrepChem.com[3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its effective application in research and development.

Synthesis via Bromination of 2-Methyl-1,3-dioxolane-2-ethanol

A reported method for preparing this compound involves the bromination of 2-Methyl-1,3-dioxolane-2-ethanol.[4] This process has been shown to yield the target compound in 75% isolated yield.[4] The reagent used for this bromination is dibromotriphenylphosphorane, which is prepared in situ by titrating triphenylphosphine with bromine at a low temperature (ice-ethanol bath).[4]

Synthesis from Methyl Vinyl Ketone and Ethylene Glycol

Another documented synthesis involves the reaction of methyl vinyl ketone with a cold hydrogen bromide-saturated solution of ethylene glycol.[3] The resulting mixture is then extracted, washed, dried, and purified by vacuum distillation to yield the final product.[3]

A generalized workflow for this synthesis is presented below.

Figure 1. Synthesis workflow from methyl vinyl ketone.

This guide provides essential technical information on this compound for professionals in the field. The provided data and protocols are based on publicly available scientific literature and chemical databases.

References

An In-depth Technical Guide on the Density of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the density of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS Number: 37865-96-6). Due to a lack of experimentally determined data in peer-reviewed literature, this guide presents the currently available computed data, alongside a detailed, generalized experimental protocol for the precise determination of the density of liquid organic compounds. This enables researchers to perform their own measurements for applications requiring high accuracy.

Quantitative Data Summary

The density of this compound has been reported as a computed value by chemical suppliers. This value is useful for general laboratory and logistical purposes, but for applications requiring high precision, experimental verification is recommended.

| Parameter | Value | Source Type | Reference |

| Density | 1.4 ± 0.1 g/cm³ | Computed | Echemi[1] |

Note: This value is a computational estimate and has not been experimentally verified in a peer-reviewed context.

Experimental Protocol for Density Determination of a Liquid Organic Compound

The following is a generalized, high-precision protocol for determining the density of a liquid, such as this compound, using the pycnometer method. This method is widely recognized for its accuracy.

Objective: To accurately determine the density of a liquid sample at a controlled temperature.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) of a known volume (e.g., 10 mL or 25 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer (calibrated, readable to ±0.1 °C)

-

The liquid sample: this compound

-

Distilled, deionized water

-

Acetone (for cleaning and drying)

-

Lint-free wipes

Methodology:

-

Cleaning and Calibration of the Pycnometer:

-

Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone), followed by distilled water.

-

Dry the pycnometer completely by passing a stream of clean, dry air or by placing it in an oven at a low temperature and allowing it to cool to ambient temperature in a desiccator.

-

Accurately weigh the clean, dry, and empty pycnometer on the analytical balance. Record this mass as m₁ .

-

Fill the pycnometer with distilled, deionized water of a known temperature. Ensure the water is free of air bubbles.

-

Insert the stopper and place the filled pycnometer in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

The capillary in the stopper will allow excess water to be expelled as it expands to the target temperature.

-

Carefully remove the pycnometer from the bath and dry the outside completely with a lint-free wipe.

-

Weigh the pycnometer filled with water. Record this mass as m₂ .

-

Record the temperature of the water, T . Look up the density of water (ρ_water ) at this temperature from a reliable reference table.

-

Calculate the exact volume of the pycnometer (V ) using the formula: V = (m₂ - m₁) / ρ_water

-

-

Density Measurement of the Sample:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with the liquid sample, this compound.

-

Place the pycnometer in the constant temperature water bath set to the same temperature T .

-

Allow the sample to reach thermal equilibrium.

-

Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₃ .

-

-

Calculation of Density:

-

The mass of the liquid sample (m_sample ) is calculated as: m_sample = m₃ - m₁

-

The density of the sample (ρ_sample ) is then calculated using the calibrated volume of the pycnometer: ρ_sample = m_sample / V

-

-

Data Reporting:

-

The density should be reported in g/cm³ or g/mL, specifying the temperature at which the measurement was taken (e.g., 1.4 g/cm³ at 25 °C).

-

For high accuracy, the procedure should be repeated at least three times, and the average density should be reported with the standard deviation.

-

Visualizations

The following diagrams illustrate the experimental workflow for density determination and the conceptual relationship between the molecular structure of this compound and its physical properties.

Caption: Workflow for determining the density of a liquid using a pycnometer.

Caption: Relationship between molecular structure and physical properties.

References

In-Depth Technical Safety Guide: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS No. 37865-96-6). The information is intended to support safe handling, storage, and use of this compound in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.06 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 74 °C at 14 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 80.3 ± 11.7 °C | [3] |

| Refractive Index | 1.465 | [3] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Flammable Liquids | 4 | H227: Combustible liquid |

Hazard Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P264 | Wash skin thoroughly after handling.[5] |

| P280 | Wear protective gloves/ eye protection/ face protection.[5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[5] |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[5] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] |

| P403 + P235 | Store in a well-ventilated place. Keep cool. |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Toxicological Information

Detailed toxicological data for this compound is limited.[6] However, data for the closely related compound, 2-(2-bromoethyl)-1,3-dioxolane, is available and provides some insight into the potential toxicity.

| Metric | Value | Species | Route | Source |

| LD50 | >300 mg/kg | Rat | Oral | [7] |

Experimental Protocols

Detailed experimental protocols for assessing skin and eye irritation are provided below. These are based on internationally recognized OECD guidelines and are representative of the methodologies used to determine the GHS classifications.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Experimental Workflow:

-

Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated in maintenance medium.

-

Test Substance Application: The test substance (10-20 µL for liquids or 10-20 mg for solids) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

-

Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 15-60 minutes) at 37°C. Following exposure, the tissues are thoroughly rinsed and transferred to fresh medium for a post-incubation period (e.g., 42 hours).[8]

-

Viability Assessment (MTT Assay): Tissue viability is determined using the MTT ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)) assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan product.[8]

-

Data Analysis: The formazan is extracted, and the optical density is measured. The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50%.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This test method is used to identify chemicals that are not classified for serious eye damage or eye irritation.

Experimental Workflow:

-

Tissue Preparation: Reconstructed human cornea-like epithelium tissues are pre-incubated in culture medium.

-

Test Substance Application: A defined amount of the test substance (e.g., 50 µL for liquids) is applied to the surface of the corneal tissue. Negative and positive controls are included.

-

Exposure and Post-Exposure Incubation: Tissues are exposed for a set duration (e.g., 30 minutes for liquids), followed by a rinsing step and a post-exposure incubation period (e.g., 2 hours).[9]

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is quantified using the MTT assay.

-

Data Analysis: A chemical is identified as not requiring classification for eye irritation or serious eye damage if the mean tissue viability is > 60% relative to the negative control.[10]

Accidental Release and First Aid Measures

Chemical Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

References

- 1. scbt.com [scbt.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. echemi.com [echemi.com]

- 4. 37865-96-6|this compound|BLD Pharm [bldpharm.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. mattek.com [mattek.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies pertinent to the characterization of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS No: 37865-96-6). Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents spectroscopic data for the closely related analogue, 2-(2-Bromoethyl)-1,3-dioxolane (CAS No: 18742-02-4), to serve as a valuable reference. Furthermore, detailed, generalized experimental protocols for key spectroscopic techniques are provided to guide researchers in acquiring and interpreting data for the target molecule.

Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 37865-96-6 |

| Molecular Formula | C₆H₁₁BrO₂[1] |

| Molecular Weight | 195.05 g/mol [1] |

| Chemical Structure | CC1(OCCO1)CCBr |

Spectroscopic Data for the Analogous Compound: 2-(2-Bromoethyl)-1,3-dioxolane

The following tables summarize the spectroscopic data available for 2-(2-Bromoethyl)-1,3-dioxolane. This information can be used to predict the expected spectral features of this compound.

Table 1: ¹H NMR Data of 2-(2-Bromoethyl)-1,3-dioxolane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.95 | Triplet | 1H | O-CH-O |

| 3.98 - 3.82 | Multiplet | 4H | O-CH₂-CH₂-O |

| 3.45 | Triplet | 2H | Br-CH₂ |

| 2.20 | Quartet | 2H | CH₂-CH(O)₂ |

Solvent: CDCl₃. The data is compiled from publicly available spectra.

Table 2: ¹³C NMR Data of 2-(2-Bromoethyl)-1,3-dioxolane

| Chemical Shift (δ) ppm | Assignment |

| 102.1 | O-CH-O |

| 64.9 | O-CH₂-CH₂-O |

| 35.8 | CH₂-CH(O)₂ |

| 28.5 | Br-CH₂ |

Solvent: CDCl₃. The data is compiled from publicly available spectra.

Table 3: Key IR Absorptions for 2-(2-Bromoethyl)-1,3-dioxolane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2880 | Strong | C-H stretch (alkane) |

| 1140-1040 | Strong | C-O stretch (acetal) |

| 650-550 | Medium | C-Br stretch |

This is a generalized representation of expected IR absorptions.

Table 4: Mass Spectrometry Data for 2-(2-Bromoethyl)-1,3-dioxolane

| m/z | Relative Intensity | Assignment |

| 181/179 | Variable | [M]⁺ (Molecular ion with Br isotopes) |

| 101 | High | [M - Br]⁺ |

| 73 | High | [C₃H₅O₂]⁺ (Dioxolane fragment) |

Fragmentation patterns are predicted based on the structure and typical mass spectral behavior of similar compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters should be optimized for best results.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Key parameters to set include the spectral width, number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: ¹³C NMR spectra are typically acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is usually required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to TMS.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): For a liquid sample, a drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Sample Preparation (Solution): Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid IR cell.

-

Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates (or the solvent) is first recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). Absorption bands are identified and correlated to specific functional groups.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An ion detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. While specific experimental data for the target compound remains elusive, the provided information for its analogue and the detailed protocols offer a solid starting point for its comprehensive characterization.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (CAS No: 37865-96-6) is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic systems. Structurally, it serves as a protected form of 1-bromo-3-butanone, making it an effective four-carbon building block.[1] Its utility lies in the sequential reactivity of its two functional groups: the terminal bromide allows for nucleophilic substitution (alkylation), and the dioxolane moiety acts as a stable protecting group for a ketone, which can be readily deprotected under acidic conditions to participate in subsequent cyclization reactions. This dual functionality enables a modular and powerful approach to constructing five- and six-membered heterocycles, which are core scaffolds in many pharmaceutical and agrochemical compounds.

These application notes provide an overview of the synthetic strategies, potential heterocyclic targets, and detailed exemplary protocols for utilizing this compound in organic synthesis.

Core Reactivity and Synthetic Strategy

The primary synthetic pathway involves a two-step sequence:

-

Nucleophilic Alkylation: A suitable nucleophile (containing nitrogen, sulfur, or oxygen) displaces the bromide in an SN2 reaction. This step forms a new carbon-heteroatom bond and tethers the four-carbon backbone of the reagent to the nucleophilic partner.

-

Deprotection and Intramolecular Cyclization: The dioxolane (ketal) protecting group is removed by acid-catalyzed hydrolysis, unveiling a ketone. This newly formed ketone then undergoes an intramolecular condensation reaction with a proximal nucleophilic site on the tethered partner, leading to the formation of the heterocyclic ring.

// Nodes start [label="this compound\n+ Nucleophile (Nu-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylation [label="Step 1: Alkylation\n(S N 2 Reaction)", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Alkylated Intermediate\n(Ketal Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Step 2: Deprotection\n(Acid Hydrolysis)", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ketone [label="Unmasked Ketone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Step 3: Intramolecular\nCyclization", shape=rectangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Heterocycle", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> alkylation [color="#5F6368"]; alkylation -> intermediate [color="#5F6368"]; intermediate -> deprotection [color="#5F6368"]; deprotection -> ketone [color="#5F6368"]; ketone -> cyclization [color="#5F6368"]; cyclization -> product [color="#5F6368"]; } }

Caption: General workflow for heterocycle synthesis.

Applications in Heterocyclic Synthesis

The described strategy can be adapted to synthesize a range of important heterocyclic cores by choosing the appropriate nucleophilic partner.

Synthesis of Nitrogen Heterocycles

The reaction with nitrogen-based nucleophiles is a powerful method for creating N-heterocycles.

Table 1: Synthesis of Nitrogen Heterocycles

| Target Heterocycle | Nucleophilic Reagent | Reaction Class (Post-Deprotection) |

| N-Substituted Pyrroles | Primary Amines (R-NH₂) | Paal-Knorr Pyrrole Synthesis[2][3] |

| Pyrazoles | Hydrazines (R-NHNH₂) | Knorr Pyrazole Synthesis Analogue[3] |

| Dihydropyridines | Enamines or β-Amino Esters | Hantzsch Dihydropyridine Synthesis Analogue |

Caption: Logical pathway for N-substituted pyrrole synthesis.

Synthesis of Sulfur Heterocycles

Sulfur-containing nucleophiles can be employed to generate heterocycles with therapeutic and material science applications.[4][5]

Table 2: Synthesis of Sulfur Heterocycles

| Target Heterocycle | Nucleophilic Reagent | Reaction Class (Post-Deprotection) |

| 2-Aminothiazoles | Thiourea | Hantzsch Thiazole Synthesis[6] |

| Thiophenes | Lawesson's Reagent / P₄S₁₀ | Paal-Knorr Thiophene Synthesis[7] |

| 1,4-Thiazines | Cysteamine (HSCH₂CH₂NH₂) | Double Cyclization |

Caption: Logical pathway for 2-aminothiazole synthesis.

Exemplary Experimental Protocols

Note: The following protocols are exemplary and derived from established chemical principles for analogous transformations.[3][6] Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and purification methods for their specific substrates.

Protocol 1: Synthesis of 1-Phenyl-2-methyl-5-(propan-2-one)-pyrrole (Paal-Knorr Type)

This protocol outlines the synthesis of an N-substituted pyrrole via initial N-alkylation of a primary amine, followed by acid-catalyzed deprotection and cyclization.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (CH₃CN)

-

Hydrochloric Acid (HCl, 2M aqueous solution)

-

Toluene

-

Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

Step 1: N-Alkylation

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M with respect to the bromo-ketal.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 8-16 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This intermediate can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Deprotection and Cyclization

-

Dissolve the crude intermediate from Step 1 in a 2:1 mixture of toluene and 2M aqueous HCl.

-

Heat the biphasic mixture to 80-90°C with vigorous stirring. The deprotection and subsequent cyclization are often driven by the removal of water. For more efficient reactions, a Dean-Stark apparatus can be used with toluene as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Monitor the reaction for the formation of the pyrrole product (typically 2-6 hours).

-

Upon completion, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl pyrrole derivative.

Protocol 2: Synthesis of a 2-Amino-4-methylthiazole Derivative (Hantzsch Type)

This protocol describes the synthesis of a 2-aminothiazole, a common scaffold in medicinal chemistry, using thiourea as the nucleophile.[6]

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.0 eq)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl, concentrated)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.0 eq) in ethanol to a concentration of 0.5-1.0 M.

-

Heat the solution to reflux (approx. 78°C). The initial S-alkylation forms an isothiouronium salt intermediate. This step may take 2-4 hours.

-

After the initial alkylation appears complete by TLC, carefully add a catalytic amount of concentrated HCl (e.g., 0.1 eq) to the refluxing mixture. Caution: This is an exothermic reaction and should be done slowly.

-

Continue to heat at reflux. The acidic conditions will catalyze both the deprotection of the ketal and the subsequent intramolecular cyclization of the enol or ketone onto one of the thiourea nitrogens. Monitor the reaction progress (typically 4-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting solid or oil by recrystallization or silica gel column chromatography to afford the target 2-aminothiazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

Application Notes and Protocols: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane as a Methyl Vinyl Ketone Equivalent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a valuable synthetic intermediate that serves as a stable and versatile equivalent of methyl vinyl ketone (MVK). The dioxolane moiety protects the ketone functionality, allowing the bromoethyl group to undergo various nucleophilic substitution reactions or the formation of organometallic reagents. Subsequent deprotection under acidic conditions regenerates the methyl ketone, making this reagent a powerful tool for the controlled introduction of the 3-oxobutyl group in complex molecule synthesis. These application notes provide an overview of its synthesis, key applications with detailed protocols, and its relevance in drug discovery, particularly in the synthesis of kinase inhibitors.

Chemical Properties and Synthesis

Structure:

IUPAC Name: this compound Molecular Formula: C₆H₁₁BrO₂ Molecular Weight: 195.06 g/mol Appearance: Colorless to light yellow liquid

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with varying yields. Below are summaries of common synthetic routes.

| Starting Materials | Reagents | Solvent | Yield (%) | Reference |

| Methyl vinyl ketone, Ethylene glycol | HBr (saturated) | - | ~35% | --INVALID-LINK-- |

| 4-Hydroxy-2-butanone, Ethylene glycol | d-Tartaric acid, MgSO₄ | Ethyl acetate | 90% (for the alcohol precursor) | --INVALID-LINK-- |

| 2-Methyl-1,3-dioxolane-2-ethanol | PPh₃, Br₂ | Acetonitrile | 75% | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Synthesis via Bromination of 2-Methyl-1,3-dioxolane-2-ethanol

This two-step procedure provides a good overall yield.

Step 1: Preparation of 2-Methyl-1,3-dioxolane-2-ethanol

-

To a stirred solution of 4-hydroxy-2-butanone (10.0 g, 113.5 mmol) in anhydrous ethyl acetate (150 mL) is added ethylene glycol (14.1 g, 227 mmol), anhydrous magnesium sulfate (4.0 g, 33.2 mmol), and d-tartaric acid (0.09 g, 0.6 mmol).

-

The reaction mixture is heated to reflux for 16 hours.

-

After cooling to room temperature, solid sodium bicarbonate (0.42 g, 5.0 mmol) is added, and the mixture is stirred for 30 minutes.

-

The solids are removed by filtration and washed with ethyl acetate (3 x 10 mL).

-

The combined organic phases are concentrated under reduced pressure. The residue is dissolved in dichloromethane (200 mL) and washed with saturated aqueous sodium bicarbonate (10 mL) to remove excess ethylene glycol.

-

The aqueous layer is back-extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford 2-methyl-1,3-dioxolane-2-ethanol as a pale yellow oil (Yield: ~90%).

Step 2: Bromination to this compound

-

A solution of triphenylphosphine (10.5 g, 40 mmol) in anhydrous acetonitrile (100 mL) is cooled to 0 °C under an inert atmosphere.

-

A solution of bromine (6.4 g, 40 mmol) in acetonitrile (20 mL) is added dropwise with stirring.

-

A solution of 2-methyl-1,3-dioxolane-2-ethanol (4.0 g, 30.3 mmol) and pyridine (3.2 g, 40 mmol) in acetonitrile (20 mL) is added dropwise to the cold suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

-

The mixture is then poured into ice-water (200 mL) and extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL), then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to give this compound (Yield: ~75%).

Applications in Organic Synthesis

As a methyl vinyl ketone equivalent, this compound is a key reagent in several important carbon-carbon bond-forming reactions.

Alkylation of Enolates

The reagent can be used to alkylate pre-formed enolates of ketones, esters, and other carbonyl compounds. This introduces a protected 3-oxobutyl side chain, which can be deprotected at a later stage.

Experimental Workflow: Enolate Alkylation

Caption: Workflow for the alkylation of a ketone enolate.

Protocol 2: Alkylation of Cyclohexanone Enolate

-

To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, can be purified by column chromatography.

-

For deprotection, dissolve the purified product in a mixture of THF and 1M aqueous HCl and stir at room temperature until TLC analysis indicates complete conversion.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify to obtain the final 1,4-dicarbonyl compound.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that involves a Michael addition followed by an intramolecular aldol condensation. Using this compound as an MVK equivalent allows for a controlled Michael addition, with the subsequent aldol condensation and dehydration being performed after deprotection of the ketone.

Logical Relationship: Robinson Annulation Strategy

Application Notes and Protocols: Formation of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent derived from 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane, namely 2-(2-methyl-1,3-dioxolan-2-yl)ethylmagnesium bromide, is a valuable synthetic intermediate. The 1,3-dioxolane moiety serves as a protecting group for a ketone functionality, allowing for nucleophilic addition of the Grignar-d reagent to various electrophiles without interference from the protected carbonyl group. This reagent is a precursor to a variety of molecules where a 4-oxopentyl unit is required.

The stability of the acetal ring under the basic conditions of Grignard reagent formation and reaction makes it an effective protecting group. However, it is crucial to note that Grignard reagents prepared from β-haloalkyl dioxolanes are known to be thermally unstable and may decompose at temperatures as low as 25–35°C. Therefore, the preparation and subsequent reactions of this Grignard reagent should be conducted at low temperatures.

Synthesis of Starting Material and Grignard Reagent

The overall synthetic pathway involves two main stages: the synthesis of the precursor this compound and its subsequent conversion to the Grignard reagent.

Table 1: Synthesis of this compound

| Reaction Step | Reactants | Reagents/Solvents | Temperature | Reaction Time | Yield |

| Bromination and Acetalization | Methyl vinyl ketone, Ethylene glycol | HBr (saturated solution) | 0°C to Room Temp. | Not specified | ~67 g from 118 mL of methyl vinyl ketone[1] |

| Bromination | 2-Methyl-1,3-dioxolane-2-ethanol | Dibromotriphenylphosphorane (in situ) | Ice-ethanol bath | Not specified | 75%[2] |

| Acetalization | Methyl vinyl ketone, Ethylene glycol | Bromotrimethylsilane, p-toluenesulfonic acid, Benzene | 0°C to Reflux | 4.5 hours | 82%[3] |

Table 2: Formation of a Homologous Grignard Reagent: (4-(2-methyl-1,3-dioxolan-2-yl)butyl)magnesium bromide

| Reactant | Reagents/Solvents | Temperature | Reaction Time | Notes |

| 2-(4-bromobutyl)-2-methyl-1,3-dioxolane | Magnesium, THF, 1,2-dibromoethane | 50°C to Reflux | 15 minutes | 1,2-dibromoethane is used as an activator. The reaction progress was monitored by TLC. |

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

This protocol describes the synthesis from methyl vinyl ketone and ethylene glycol.

Materials:

-

Methyl vinyl ketone

-

Ethylene glycol

-

Hydrogen bromide (HBr) saturated solution

-

Pentane

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a cold (0°C) HBr saturated solution of ethylene glycol (210 mL) in a round-bottom flask, add methyl vinyl ketone (118 mL) dropwise using a dropping funnel.

-

Allow the solution to warm to room temperature.

-

Extract the reaction mixture four times with pentane.

-

Combine the pentane layers and wash with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator to yield a yellow oil.

-

Purify the crude product by vacuum distillation (bp 55°-60° C.) to obtain this compound as a clear oil.

Protocol 2: Formation of 2-(2-Methyl-1,3-dioxolan-2-yl)ethylmagnesium Bromide

This protocol is adapted from the procedure for a homologous compound and incorporates best practices for the formation of thermally unstable Grignard reagents.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

1,2-dibromoethane

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Ice bath

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of argon or nitrogen.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a few drops of 1,2-dibromoethane to activate the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the evolution of bubbles.

-

Once the reaction has initiated, add a solution of this compound (1 equivalent) in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction temperature and keep it below 25°C.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes, or until the magnesium is consumed.

-

The resulting Grignard reagent solution should be used immediately in the subsequent reaction step due to its thermal instability.

Visualizations

Logical Workflow for Grignard Reagent Formation

Caption: Workflow for the preparation of the Grignard reagent.

Signaling Pathway: Grignard Reagent Formation and Reaction

Caption: Formation of the Grignard reagent and its subsequent reaction.

References

Application Notes and Protocols: The Strategic Use of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane as a key building block in the total synthesis of complex natural products. This versatile reagent serves as a protected form of a 4-bromobutan-2-one enolate equivalent, enabling the introduction of a four-carbon chain that can be subsequently unmasked to reveal a methyl ketone functionality. This strategic approach is particularly valuable in the synthesis of alkaloids and other architecturally complex molecules.

Introduction

This compound is a bifunctional reagent that combines the reactivity of an alkyl bromide with a protected ketone. The 1,3-dioxolane moiety effectively masks the ketone, rendering it inert to a wide range of reaction conditions, particularly those involving nucleophiles or strong bases. This allows for the selective reaction at the bromide-bearing carbon, typically in alkylation reactions. Subsequent deprotection under acidic conditions readily reveals the methyl ketone, which can then be engaged in further synthetic transformations.

The application of this building block is exemplified in synthetic approaches towards the histrionicotoxin family of alkaloids. While many syntheses have utilized the closely related 2-(2-bromoethyl)-1,3-dioxolane, the methylated analogue offers a direct route to structures containing a methyl ketone side chain, streamlining the synthetic sequence.

Key Applications in Total Synthesis

The primary application of this compound in total synthesis is as an electrophile in C-C bond-forming reactions. A prominent example of a similar transformation is the alkylation of a chiral cyanopiperidine derivative in the asymmetric synthesis of (-)-depentylperhydrohistrionicotoxin. This key step establishes a crucial carbon-carbon bond and sets the stage for the construction of the characteristic spirocyclic core of the histrionicotoxin alkaloids.

Logical Workflow for the Application of this compound

Caption: General workflow for the use of this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and its subsequent use in an alkylation reaction, based on analogous transformations found in the literature.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Synthesis of Reagent | 4-Hydroxy-2-butanone, Ethylene glycol | Weak acid catalyst, Ethyl acetate | 2-Methyl-1,3-dioxolane-2-ethanol | 90 | [1] |